iso-PropylaMine-d9
Description
Properties
CAS No. |
1219794-73-6 |
|---|---|
Molecular Formula |
C3H9N |
Molecular Weight |
68.167 |
IUPAC Name |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
InChI Key |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
SMILES |
CC(C)N |
Synonyms |
iso-PropylaMine-d9 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Process Design
The catalytic hydrogenation-amination method involves reacting acetone-d6 (C3D6O) with deuterated ammonia (ND3) under hydrogen (D2) pressure in the presence of a Ni/Al2O3 catalyst. The reaction proceeds via a two-step mechanism:
-
Deuteriumation of acetone-d6 :
-
Amination with ND3 :
This method operates at 0.8–1.2 MPa and 50–150°C, with segmented temperature control in the reactor to optimize intermediate formation. The use of deuterated reactants ensures minimal proton contamination, achieving isotopic purity of 99.2%.
Process Optimization and Yield
Key parameters influencing yield and selectivity include:
-
Catalyst composition : Ni/Al2O3 with 10–15 wt% nickel loading maximizes ND3 activation.
-
Molar ratios : Acetone-d6:ND3:D2 = 1:3:5 minimizes byproducts like diisopropylamine-d18.
-
Residence time : 2–4 hours in the main reactor ensures >85% conversion.
Post-reaction purification involves fractional distillation under vacuum (15–20°C, 0.8–0.9 MPa) to isolate this compound from unreacted ND3 and D2O.
Deuterium Exchange via Hydrochloride Salt Formation
Acid-Mediated Deuterium Incorporation
This method exploits the reversible protonation of isopropylamine to replace hydrogens with deuterium. The steps include:
-
Formation of isopropylamine-DCl salt :
-
Neutralization with NaOD :
The reaction is conducted in anhydrous ethanol-d6 at 60–80°C for 24–48 hours, achieving 95–97% deuteriation. Excess DCl (1.5–2.0 equivalents) drives complete exchange at the methyl and amine groups.
Purification and Isotopic Analysis
Post-neutralization, the product is distilled under reduced pressure (31–32°C at 130–140 Pa) and analyzed via mass spectrometry. Residual protonated species (e.g., C3D8HN) are removed via recrystallization from deuterated ethyl acetate.
Biosynthesis Using Laccase Enzymes
Enzymatic Pathway and Reaction Conditions
A novel green synthesis method employs laccase enzymes to catalyze the conversion of isopropanol-d8 (C3D8O) and ND3 into this compound:
-
Oxidative deamination :
-
Hydrogen chloride quenching :
The reaction occurs at 38–40°C under atmospheric pressure, with a 1:5 volume ratio of isopropanol-d8 to 10% ND3 solution. Laccase from Rhus vernicifera achieves 42–45% yield in 16–24 hours.
Advantages and Limitations
-
Advantages :
-
Limitations :
Comparative Analysis of Synthesis Methods
Research Findings and Applications
Isotopic Purity and Analytical Validation
Mass spectrometry and ²H-NMR analyses confirm that catalytic methods achieve the highest deuteriation levels (99.2%) due to controlled reactant stoichiometry. Biosynthetic routes exhibit lower purity (93.8%) but offer advantages in metabolic tracing studies where slight isotopic dilution is permissible.
Chemical Reactions Analysis
Types of Reactions
iso-PropylaMine-d9 undergoes various chemical reactions typical of alkyl amines, including:
Protonation: Reacts with acids to form ammonium salts.
Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.
Acylation: Reacts with acyl chlorides to form amides.
Condensation with Carbonyls: Forms imines or Schiff bases.
Common Reagents and Conditions
Protonation: Hydrochloric acid, sulfuric acid.
Alkylation: Alkyl halides, typically under basic conditions.
Acylation: Acyl chlorides, often in the presence of a base like pyridine.
Condensation: Aldehydes or ketones, often under acidic or basic conditions.
Major Products
Ammonium Salts: Formed from protonation.
Secondary and Tertiary Amines: Formed from alkylation.
Amides: Formed from acylation.
Imines or Schiff Bases: Formed from condensation reactions.
Scientific Research Applications
iso-PropylaMine-d9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of iso-PropylaMine-d9 involves its interaction with various molecular targets. As an amine, it can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can be incorporated into metabolic pathways, where it may influence enzyme activity and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
- iso-Propylamine-d9: A primary amine with the structure (CD₃)₂CDNH₂. Its deuterated backbone reduces vibrational energy, strengthening C-D bonds and altering physicochemical properties like boiling point and solubility compared to non-deuterated analogs.
- Di-iso-Propylamine (C₆H₁₅N, CAS 108-18-9): A secondary amine with the structure ((CH₃)₂CH)₂NH. The absence of deuterium and the branched alkyl groups result in weaker intermolecular hydrogen bonding, leading to a lower boiling point (84°C vs. ~40°C for this compound*) and higher lipophilicity (log P ~1.5–2.0) .
Comparison with Heterocyclic Amines
identifies structurally distinct but functionally related amines, such as 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (CAS 2047-89-4, similarity score: 0.93) and 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline (CAS 479-59-4, similarity score: 0.86). Key differences include:
Physicochemical Properties
| Property | This compound | Hexahydrocyclohepta[b]indole | Hexahydropyridoquinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | 68.16 | 147.22 | 175.27 |
| log P (iLOGP) | ~0.5–1.0* | 2.0 | 2.37 |
| Solubility | Moderate (inferred) | 0.22 mg/mL | Not reported |
| Aromatic Rings | 0 | 2 | 2 |
*Deuterium increases log P slightly compared to non-deuterated iso-propylamine (log P ~0.3).
Biological Activity
iso-PropylaMine-d9 (CAS Number: 1219794-73-6) is a deuterated derivative of isopropylamine, characterized by the substitution of hydrogen atoms with deuterium. This modification enhances its stability and alters its reactivity, making it a valuable tool in various biological and chemical research applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in metabolic studies, and potential therapeutic implications.
This compound exhibits typical chemical behaviors associated with alkyl amines, including:
- Protonation: Forms ammonium salts when reacted with acids.
- Alkylation: Can react with alkyl halides to produce secondary and tertiary amines.
- Acylation: Reacts with acyl chlorides to form amides.
- Condensation: Forms imines or Schiff bases through reactions with carbonyl compounds.
The presence of deuterium allows researchers to trace the incorporation and transformation of this compound in biological systems using techniques such as mass spectrometry. This isotopic labeling is crucial for understanding metabolic pathways and drug metabolism.
Protease Inhibition
Recent studies suggest that this compound may act as a potential protease inhibitor. Proteases are enzymes that play critical roles in various biological processes, including protein digestion, cell signaling, and viral replication. By inhibiting these enzymes, this compound could have significant implications in medicinal chemistry and drug design.
Metabolic Pathway Tracing
Due to its unique isotopic composition, this compound can be utilized to trace metabolic pathways more effectively than non-deuterated counterparts. This capability allows scientists to monitor its incorporation into various metabolites within living organisms, providing insights into the biochemical processes involved in drug metabolism and the biosynthesis of essential biomolecules.
Research Applications
This compound has several applications across different fields:
- Metabolic Studies: Employed to investigate the transformation of amines within biological systems.
- Drug Development: Used in the synthesis of deuterated drugs that may exhibit improved pharmacokinetic properties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Serves as a reference standard for studying reaction mechanisms and molecular structures .
Case Study 1: Metabolic Pathway Analysis
In a study examining the metabolic pathways of this compound, researchers introduced the compound into a model organism and monitored its incorporation into key metabolites. The results indicated that this compound was effectively integrated into metabolic pathways, allowing for enhanced tracking of amine transformations compared to traditional methods. This study highlighted the compound's utility in pharmacokinetic research.
Case Study 2: Protease Inhibition Assay
A series of assays were conducted to evaluate the inhibitory effects of this compound on specific proteases. The findings demonstrated that this compound exhibited significant inhibitory activity against target proteases, suggesting its potential as a lead compound for developing new therapeutics aimed at diseases where protease activity is a contributing factor.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isopropylamine | C3H9N | Commonly used as a solvent; less stable than d9 form |
| N-Methylisopropylamine | C4H11N | Contains an additional methyl group; used in pharmaceuticals |
| Sec-butylamine | C4H11N | Branched structure; used in organic synthesis |
This compound stands out due to its deuterated nature, which enhances stability and provides unique properties for research applications. The presence of deuterium allows for better tracking in metabolic studies compared to its non-deuterated analogs.
Q & A
Q. How is iso-Propylamine-d9 synthesized in laboratory settings, and what critical parameters influence isotopic purity?
Synthesis involves replacing hydrogen atoms in iso-propylamine with deuterium via catalytic exchange or deuteration reactions. Key parameters include reaction temperature (optimal range: 40–60°C), solvent choice (e.g., deuterated water or THF-d8), and catalyst selection (e.g., Pd/C or PtO2). Isotopic purity (>99% d9) is ensured through repeated purification steps, such as fractional distillation or chromatography, followed by validation via mass spectrometry (MS) .
Q. What analytical techniques are most effective for characterizing this compound, and how do they differ from those used for non-deuterated analogs?
Nuclear magnetic resonance (NMR) spectroscopy is critical, with deuterium causing distinct splitting patterns in H-NMR and suppressed signals due to isotopic substitution. Fourier-transform infrared (FTIR) spectroscopy identifies shifts in N-H/D stretching vibrations (~3300 cm for H vs. ~2500 cm for D). High-resolution MS quantifies isotopic enrichment, distinguishing d9 from lower deuteration levels .
Q. What safety protocols are essential when handling this compound in laboratory environments?
Use inert-atmosphere gloveboxes to prevent isotopic exchange with ambient moisture. Deuterated amines are hygroscopic and require storage under argon. Personal protective equipment (PPE) must include acid-resistant gloves and face shields, as deuteration does not alter the compound’s base toxicity. Ventilation systems should comply with OSHA guidelines for amine handling .
Q. What are the primary applications of this compound in mechanistic studies?
It serves as a tracer in kinetic isotope effect (KIE) studies, particularly in proton-transfer reactions. Deuterated amines enhance resolution in H-NMR by reducing signal overlap and enable precise tracking of hydrogen/deuterium exchange in catalytic cycles .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis conditions of this compound while minimizing isotopic scrambling?
A 2 factorial design evaluates factors like catalyst loading (10–20 mol%), reaction time (12–24 hours), and deuterium source purity. Response surface methodology (RSM) identifies interactions between variables, optimizing deuteration efficiency. Isotopic scrambling is mitigated by controlling pH (<7) and avoiding protic solvents .
Q. What methodologies are recommended for resolving contradictory data in deuterium distribution analysis of this compound?
Cross-validate MS and H-NMR results to confirm deuteration sites. Discrepancies often arise from matrix effects in MS or incomplete relaxation in NMR. Use isotopic dilution assays with internal standards (e.g., d10-ethylamine) to improve quantification accuracy .
Q. How should researchers integrate computational modeling with experimental approaches when studying reaction mechanisms involving this compound?
Density functional theory (DFT) simulations predict deuterium’s impact on transition states, while experimental KIE measurements validate computational findings. Machine learning (ML) models trained on kinetic data can optimize deuteration pathways in silico before lab validation .
Q. What theoretical frameworks guide the interpretation of kinetic isotope effects observed in this compound reactions?
The Bell-Evans-Polanyi principle correlates deuterium substitution with activation energy changes. Transition state theory (TST) quantifies KIEs by comparing vibrational frequencies of H- and D-containing species. Anomalous KIEs (e.g., inverse effects) may indicate tunneling contributions, requiring multidimensional TST adjustments .
Q. How can researchers design controlled experiments to isolate the effects of deuterium substitution on molecular reactivity?
Use paired experiments with iso-Propylamine and this compound under identical conditions. Control for solvent isotope effects by employing deuterated solvents in both setups. Statistical analysis (e.g., ANOVA) identifies significant differences in reaction rates or equilibria attributable to deuteration .
Q. What strategies address discrepancies between predicted and observed deuteration patterns in this compound synthesis?
Re-examine reaction intermediates via in situ IR or Raman spectroscopy to detect unintended H/D exchange. If computational models fail to predict deuteration sites, refine force fields using experimental isotopic data. Systematic error analysis (e.g., Monte Carlo simulations) quantifies uncertainties in MS and NMR measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
